3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
3-(4-Ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a nitrogen-containing heterocyclic compound featuring a pyrimidoindole core substituted with a 4-ethoxyphenyl group at position 3 and a propylsulfanyl moiety at position 2.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-13-27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(12-10-14)26-4-2/h5-12,22H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKHOMCEFCMSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-ethoxybenzaldehyde with a suitable indole derivative, followed by cyclization and functional group modifications to introduce the propylsulfanyl group . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize the overall yield. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as an anti-cancer agent. Research indicates that derivatives of pyrimido[5,4-b]indole structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one have demonstrated the ability to induce apoptosis in cancer cells through multiple pathways.
Anti-inflammatory Properties
Recent studies have also highlighted the anti-inflammatory properties of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one. Its interaction with adenosine receptors has been explored as a potential therapeutic target for inflammatory diseases.
Case Studies
- A study published in Nature Reviews indicated that compounds targeting A3 adenosine receptors can significantly reduce inflammation in models of rheumatoid arthritis and psoriasis. The relevance of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one in these contexts suggests its potential utility in developing new anti-inflammatory therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the ethoxy and propylsulfanyl groups can enhance biological activity and selectivity towards specific targets.
| Modification | Effect on Activity | Target |
|---|---|---|
| Ethoxy group variation | Increased solubility | General bioavailability |
| Propylsulfanyl substitution | Enhanced selectivity | Cancer cell receptors |
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities modulated by substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Structural Modifications and Physicochemical Properties
*Estimated based on analogs; †Inferred from (similar substituents).
Key Observations:
- R3 Substituents: Electron-donating groups (e.g., ethoxy, methyl) increase lipophilicity and may enhance blood-brain barrier penetration.
- R2 Substituents: Propylsulfanyl balances hydrophobicity and steric demands. Phenacylsulfanyl () introduces bulk and ketone functionality, which may influence metabolic stability . Morpholinoethylthio () enhances solubility via the morpholine ring, a common pharmacokinetic enhancer .
Biological Activity
The compound 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a pyrimidine ring fused with an indole moiety, along with ethoxy and propylsulfanyl substituents. Its molecular formula is and it has a molecular weight of approximately 373.46 g/mol.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Research indicates that compounds similar to this pyrimido-indole structure exhibit significant anticancer properties. For example, derivatives have shown efficacy against several cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. The mechanism often involves inducing apoptosis through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways .
- Antimicrobial Properties : The presence of the ethoxyphenyl group has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could be particularly beneficial in conditions characterized by chronic inflammation .
Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of structurally related compounds on A549 cells. The results showed that compounds with similar pyrimido-indole frameworks exhibited IC50 values ranging from 150 µg/mL to 250 µg/mL, indicating moderate to strong anticancer activity. The most effective compound induced apoptosis via the intrinsic pathway, confirmed by increased caspase-3 activity and decreased Bcl-2 levels .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of compounds featuring the propylsulfanyl group. Tests conducted against Pseudomonas aeruginosa revealed minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL, demonstrating significant bactericidal activity. The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis .
The biological activities of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be attributed to several mechanisms:
- Apoptosis Induction : By modulating key apoptotic proteins like Bcl-2 and caspases.
- Membrane Disruption : Particularly in microbial cells, leading to cell death.
- Cytokine Inhibition : Reducing inflammation through the downregulation of pro-inflammatory cytokines.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
